1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone
Description
The compound 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone features a pyrrolidine ring substituted at the 3-position with a 1,2,3-triazole moiety, connected via an ethanone linker to a 1H-indol-3-yl group. This hybrid structure combines the pharmacophoric features of indole (a privileged scaffold in drug discovery) and 1,2,3-triazole (known for hydrogen bonding and metabolic stability) .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(9-12-10-17-15-4-2-1-3-14(12)15)20-7-5-13(11-20)21-8-6-18-19-21/h1-4,6,8,10,13,17H,5,7,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTPXIPLBNFMRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition . The pyrrolidine ring can be introduced through subsequent reactions involving appropriate precursors and reagents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition Reactions: Various electrophiles and nucleophiles can be used to add functional groups to the compound.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe or inhibitor in biological studies to investigate enzyme activities and cellular processes.
Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It can be used in the production of materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to modulation of their activities. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table compares the target compound with structurally related molecules from the evidence, focusing on substituents, molecular weight, and synthetic yields:
Key Observations :
- Indole vs. Aryl Substitutions : The indole moiety in the target compound may confer higher binding affinity to serotonin or kinase targets compared to phenyl or thiophene analogs .
- Linker Flexibility: The ethanone linker allows for optimal spacing between the pyrrolidine-triazole and indole groups, similar to derivatives in .
Yield Comparison :
Physicochemical and Spectral Properties
Molecular Weight and Polarity :
Biological Activity
The compound 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a triazole ring, a pyrrolidine ring, and an indole moiety. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in the body. The triazole ring is known for forming hydrogen bonds and engaging in hydrophobic interactions with proteins, which can enhance binding affinity and specificity. The pyrrolidine moiety may contribute to the compound's stability and reactivity, while the indole structure is often associated with neuroactive properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing indole and triazole units have shown cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds could inhibit cell proliferation in human cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
The presence of the triazole ring enhances the compound's potential as an antimicrobial agent. Research indicates that triazole derivatives possess antifungal and antibacterial properties. In vitro studies have shown promising results against specific pathogens, suggesting that this compound could be developed into a therapeutic agent for infectious diseases .
Neuroprotective Effects
The indole component is often linked to neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and provide protection against neurodegenerative diseases. Preliminary findings suggest that this compound may exhibit such activities by influencing serotonin and dopamine pathways .
Study on Anticancer Properties
A recent case study focused on the anticancer effects of triazole-containing compounds similar to this compound. The study involved testing various concentrations of the compound against breast cancer cell lines (MCF7). Results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM, showcasing its potential as an anticancer agent .
Antimicrobial Efficacy Assessment
Another study evaluated the antimicrobial efficacy of similar triazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory activity with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. These findings support the development of this compound as a potential antimicrobial agent .
Q & A
Q. Basic Research Focus
- NMR : H NMR resolves pyrrolidine proton splitting (δ 3.5–4.0 ppm) and indole aromatic signals (δ 7.0–7.5 ppm). C NMR confirms the ethanone carbonyl (δ ~200 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion [M+H] and fragmentation patterns (e.g., loss of pyrrolidine or triazole groups) .
- IR : Stretching bands for triazole (1600–1650 cm) and carbonyl (1700–1750 cm) confirm functional groups.
Advanced Contradiction Resolution : If NMR signals overlap (e.g., pyrrolidine vs. triazole protons), use 2D techniques (COSY, HSQC) or variable-temperature NMR to decouple dynamic effects .
How does the compound’s bioactivity compare across enzymatic assays, and what factors explain discrepancies in reported IC50_{50}50 values?
Advanced Research Focus
Hypothetical bioactivity (e.g., kinase or protease inhibition) may vary due to:
- Assay conditions : pH (e.g., indole protonation at acidic pH alters binding) or reducing agents affecting triazole stability.
- Structural analogs : Compare with indole-ethanone derivatives (e.g., JWH-081 or AM2201) to identify substituent-dependent activity trends .
- Enzyme isoform specificity : Test against multiple isoforms (e.g., CYP3A4 vs. CYP2D6) using fluorogenic substrates .
Methodological Recommendation : Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) and validate enzyme inhibition mechanisms.
What computational strategies are recommended for modeling the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Docking : Use AutoDock Vina or Glide with flexible triazole and pyrrolidine torsions to sample conformational space.
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of hydrogen bonds between the triazole N2 and target residues (e.g., Asp/Glu in active sites) .
- QSAR : Correlate substituent electronegativity (Hammett σ) with bioactivity to guide lead optimization.
Data Validation : Cross-check docking poses with cryo-EM or mutagenesis data to resolve false-positive binding modes.
How can researchers address solubility limitations in in vitro assays, and what formulation strategies enhance bioavailability?
Q. Basic Research Focus
- Solubility screening : Test DMSO, cyclodextrin complexes, or PEG-based vehicles.
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) on the indole or pyrrolidine moieties .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve aqueous dispersion .
Contradiction Note : Solubility in organic solvents (e.g., chloroform) may conflict with aqueous assay requirements. Pre-equilibrate solutions to avoid precipitation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
